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Compound of Interest
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Cat. No.: B12383953

A new wave of metabolic therapies is on the horizon, with GZR18, a novel GLP-1 receptor
agonist, emerging as a potential competitor to the established class of dual GIP/GLP-1
receptor agonists, such as Tirzepatide. This guide provides a detailed comparison of their
mechanisms of action, clinical efficacy, and safety profiles based on available data, aimed at
researchers, scientists, and drug development professionals.

At a Glance: GZR18 vs. Tirzepatide

While direct head-to-head clinical trial data is still emerging, preliminary comparisons can be
drawn from separate clinical trials of GZR18 and the dual GIP/GLP-1R agonist Tirzepatide. A
clinical trial directly comparing GZR18 with Tirzepatide for obesity is in progress[1].

GZR18 is identified as a glucagon-like peptide-1 (GLP-1) receptor agonist[2][3][4][5]. In
contrast, Tirzepatide is a dual agonist for both glucose-dependent insulinotropic polypeptide
(GIP) and GLP-1 receptors. This fundamental difference in their mechanism of action is a key
point of comparison.

Efficacy in Weight Management
Both GZR18 and Tirzepatide have demonstrated significant efficacy in weight reduction.
GZR18: In a Phase llb clinical trial, GZR18 showed substantial weight loss in adults with

obesity or who were overweight. After 30 weeks of treatment, participants receiving GZR18
injections experienced significant reductions in body weight compared to placebo. The mean
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percent change in body weight from baseline was -17.29% for the 48 mg bi-weekly group and
-17.78% for the 24 mg once-weekly group.

Tirzepatide: Tirzepatide has also shown impressive results in weight management. In a 72-
week phase 3 trial involving adults with obesity, participants receiving the highest dose of
tirzepatide (15 mg) had a mean weight loss of -20.9% from baseline.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of GZR18 and
Tirzepatide.

Mean Percent Change in Body Weight

Dosage Grou
9 P from Baseline

12 mg bi-weekly -11.15%
18 mg bi-weekly -13.22%
24 mg bi-weekly -14.25%
48 mg bi-weekly -17.29%
24 mg once-weekly -17.78%
Placebo -0.99%

Table 2: Ti ide P 2 Trial - Weial ficacy

5 = Mean Percent Change in Body Weight
osage Grou
< s from Baseline

5 mg -15.0%
10 mg -19.5%
15 mg -20.9%
Placebo -3.1%
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Mechanism of Action and Signaling Pathways

The distinct mechanisms of GZR18 and dual GIP/GLP-1R agonists are central to their
pharmacological effects.

GZR18: As a GLP-1 receptor agonist, GZR18 mimics the action of the endogenous incretin
hormone GLP-1. This leads to glucose-dependent insulin secretion, suppression of glucagon
secretion, delayed gastric emptying, and increased satiety.

Dual GIP/GLP-1R Agonists (e.g., Tirzepatide): These agents activate both the GIP and GLP-1
receptors. This dual agonism is believed to have a synergistic effect on glucose control and
weight loss. GIP is known to enhance insulin secretion, while GLP-1 also contributes to this
effect and has pronounced effects on appetite and food intake.

Below are diagrams illustrating the signaling pathways.
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Caption: GZR18 Signaling Pathway.
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Caption: Dual GIP/GLP-1R Agonist Signaling Pathway.

Experimental Protocols

Details of the clinical trial protocols provide insight into the methodologies used to evaluate
these compounds.

GZR18 Phase lIb Clinical Trial (CTR20231695)

e Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-finding
study.

 Participants: 340 adults who were either obese (BMI 228 kg/m 2) or overweight (BMI =24
kg/m 2) with at least one weight-related comorbidity and whose weight was poorly controlled
by diet and exercise.

« Intervention: Participants were randomly assigned to receive bi-weekly injections of GZR18
(12 mg, 18 mg, 24 mg, or 48 mg), a once-weekly injection of GZR18 (24 mg), or a placebo
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for 30 weeks.

e Primary Endpoint: The primary outcome was the percent change in body weight from
baseline after the 30-week treatment period.

o Secondary Endpoints: Other measured outcomes included changes from baseline in
average weight, waist circumference, waist-to-hip ratio, BMI, and glycemic parameters.
Safety and tolerability were also assessed.

Tirzepatide Phase 3 Clinical Trial (SURMOUNT-1)

o Study Design: A 72-week, phase 3, double-blind, randomized, placebo-controlled trial.

o Participants: 2,539 adults with a BMI of 30 or more, or 27 or more with at least one weight-
related complication, excluding diabetes.

« Intervention: Participants were randomly assigned in a 1:1:1:1 ratio to receive once-weekly
subcutaneous tirzepatide (5 mg, 10 mg, or 15 mg) or placebo.

e Primary Endpoints: The co-primary endpoints were the percentage change in body weight
from baseline and a weight reduction of 5% or more.

Below is a diagram illustrating the general workflow of these clinical trials.
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Caption: Generalized Clinical Trial Workflow.

Safety and Tolerability

The safety profiles of both GZR18 and Tirzepatide appear to be consistent with the GLP-1
receptor agonist class.
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GZR18: In the Phase IIb trial, GZR18 injections were reported to be safe and well-tolerated.
The most common adverse events were gastrointestinal reactions, which were generally mild
to moderate in severity.

Tirzepatide: Similarly, the most common adverse events associated with Tirzepatide are
gastrointestinal in nature, including nausea, diarrhea, and constipation. These are typically mild
to moderate and tend to occur during the dose-escalation period.

Future Outlook

The development of GZR18 adds another potential therapeutic option to the rapidly evolving
landscape of metabolic disease treatments. While dual GIP/GLP-1R agonists like Tirzepatide
have set a high bar for efficacy, the performance of GZR18 in its clinical trials is promising. The
results of the direct comparative trial between GZR18 and Tirzepatide will be crucial in
determining their relative positioning in clinical practice. Researchers and clinicians will be
keenly watching for further data on long-term efficacy, safety, and cardiovascular outcomes for
both of these important new therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12383953#gzr18-vs-dual-gip-glp-1r-agonists-
comparative-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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